

Proquinazid: A Technical Guide to a Quinazolinone Fungicide

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Compound of Interest

Compound Name: Proquinazid

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Abstract

Proquinazid is a potent, preventative quinazolinone fungicide highly effective against a range of powdery mildew species.^[1] Developed by DuPont, it represents a distinct class of fungicides (FRAC Group 13) that functions by disrupting the early stages of fungal development, specifically spore germination and the formation of the appressorium—a critical structure for host penetration.^[2] This document provides an in-depth technical overview of **proquinazid**, detailing its chemical properties, dual modes of action, relevant experimental protocols, and a summary of its biological efficacy.

Chemical and Physical Properties

Proquinazid is an organoiodine compound belonging to the quinazolinone class of chemicals.^[3] Its key physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one	[4]
CAS Number	189278-12-4	[4]
Molecular Formula	C ₁₄ H ₁₇ IN ₂ O ₂	[3]
Molecular Weight	372.20 g/mol	[3]
Physical State	White crystalline powder	
Melting Point	62 °C	
Vapour Pressure (25°C)	9 x 10 ⁻⁵ Pascals (7 x 10 ⁻⁷ mm Hg)	[2]
Solubility in Water	0.93 - 0.97 ppm (mg/L)	[2]
Log Kow (Octanol/Water)	5.5 ± 0.09	[2]
Dissociation Constant (pKa)	Does not dissociate between pH 2.4 to 11.6	[2]
Hydrolysis Stability	Stable at pH 4, 7, and 9	[2]

Mechanism of Action

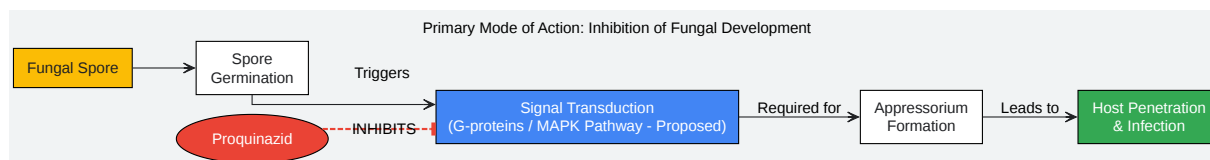
Proquinazid exhibits a dual mechanism of action, directly inhibiting fungal pathogenesis and indirectly by stimulating the host plant's own defense systems.

Primary Action: Disruption of Fungal Signal Transduction

As a member of FRAC Group 13, **proquinazid**'s primary mode of action is the interference with fungal signal transduction pathways. While the precise molecular target is not yet fully elucidated, it is understood to disrupt the signaling cascade essential for the early stages of infection.[5] This disruption prevents two key developmental processes in powdery mildew fungi:

- Spore Germination: At higher concentrations, **proquinazid** can directly inhibit the germination of fungal spores.
- Appressorium Formation: At lower, yet still effective, concentrations, it prevents the formation of the appressorium, a specialized infection structure that generates turgor pressure to breach the host plant's cuticle.[2][5][6]

By blocking these initial steps, **proquinazid** acts as a potent protectant fungicide, preventing the pathogen from establishing an infection.[1][2] It has limited to no curative activity against established infections.[1][2]



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Proquinazid's disruption of fungal signal transduction.

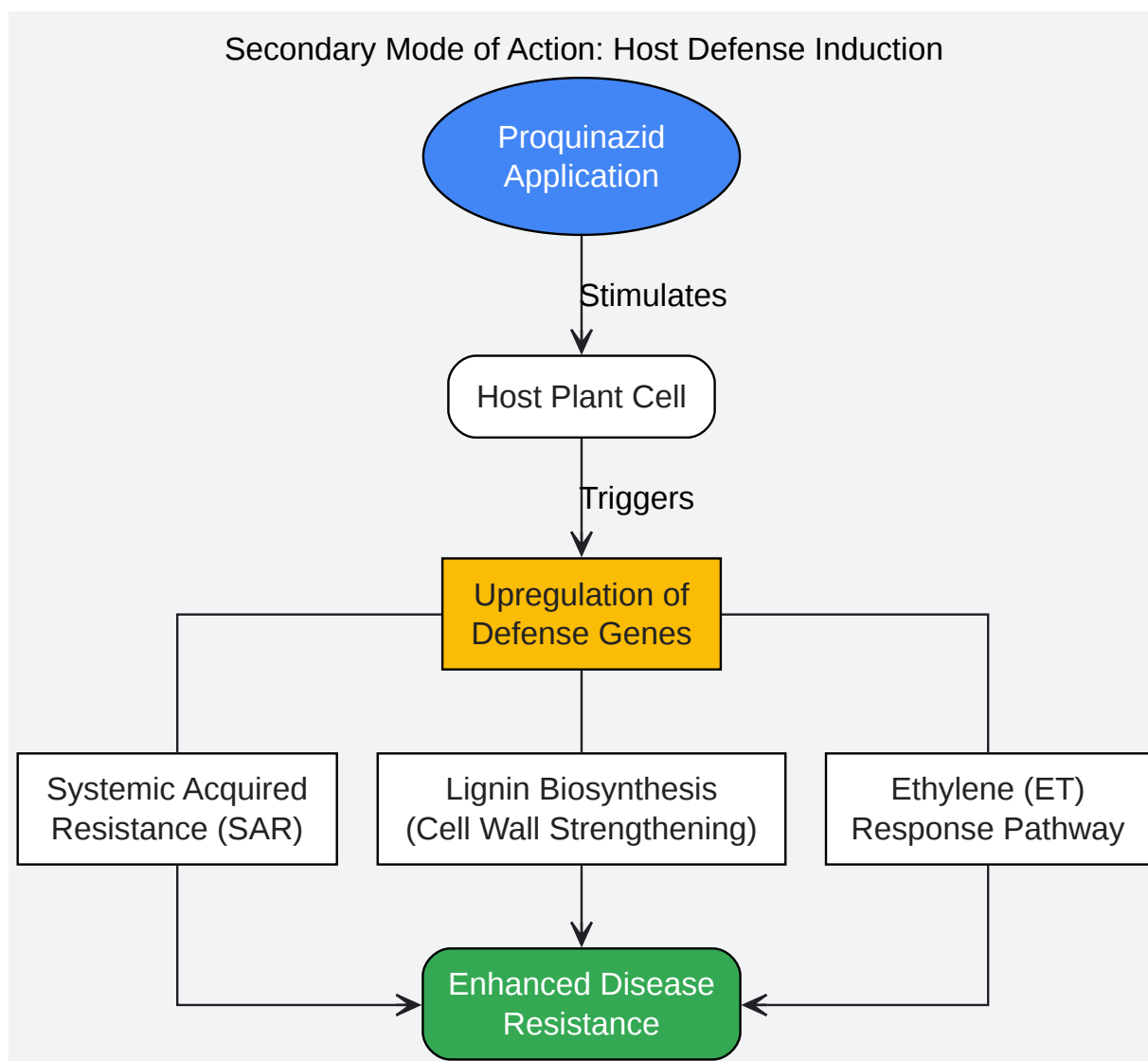
Secondary Action: Induction of Host Plant Defense

Beyond its direct fungicidal activity, **proquinazid** has been shown to activate the host plant's innate immune system. Studies in *Arabidopsis thaliana* demonstrate that **proquinazid** treatment strongly induces the expression of a suite of host defense genes. These genes are involved in several key defense pathways:

- Systemic Acquired Resistance (SAR): A long-lasting, broad-spectrum resistance.
- Phenylpropanoid Pathway: Responsible for producing antimicrobial compounds and reinforcing cell walls (e.g., lignin biosynthesis).
- Ethylene (ET) Response Pathway: A critical signaling pathway in plant immunity.

- Reactive Oxygen Species (ROS) Production: ROS act as signaling molecules and can be directly toxic to pathogens.

This induction of host defenses suggests a novel, combined mechanism of protection, where **proquinazid** not only weakens the pathogen but also strengthens the host's ability to resist infection.



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Proquinazid's stimulation of plant defense pathways.

Biological Efficacy & Sensitivity

Proquinazid demonstrates high intrinsic activity against powdery mildew pathogens, particularly *Blumeria graminis* on cereals and *Erysiphe necator* on grapevines.

Efficacy Data

Field trials have consistently shown that **proquinazid** provides outstanding control of powdery mildew at very low application rates.^[1] Its performance often exceeds that of other commercial protectant fungicides.^[1] One study on winter wheat identified **proquinazid** as among the most effective single-component fungicides, with an efficacy of 69.9–79.3%.^[7]

Pathogen	Host	Observation	Reference(s)
Blumeria graminis	Wheat	Among the highest efficacy (69.9–79.3%) of single-component fungicides against powdery mildew.	^[7]
Erysiphe necator	Grapes	Provides significant protective potential, though may be less effective as a curative treatment.	^[8]
Powdery Mildew (General)	Various	Consistently outstanding control in field tests at very low application rates. ^[1]	^[1]

Baseline Sensitivity (EC₅₀)

The effective concentration required to inhibit 50% of fungal growth (EC₅₀) is a key measure of a fungicide's potency. **Proquinazid** exhibits very low EC₅₀ values against target pathogens.

Fungal Species	Host	EC ₅₀ Range (mg/L or ppm)	Reference(s)
Blumeria graminis f. sp. tritici	Wheat	0.000078 - 0.02	[9]
Erysiphe necator	Grapevine	0.001 - 0.3	[9]

Note: A positive cross-resistance relationship has been observed between **proquinazid** and quinoxifen, another Group 13 fungicide, particularly in *E. necator* populations.[9]

Toxicological Profile

Proquinazid exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.

Parameter	Value	Species	Reference(s)
Acute Oral LD ₅₀ (female)	4846 mg/kg bw	Rat	[2]
Acute Oral LD ₅₀ (male)	>5000 mg/kg bw	Rat	[2]
Acute Dermal LD ₅₀	>5000 mg/kg bw	Rat	[2]
Acute Inhalation LC ₅₀ (4-h)	>5200 mg/m ³	Rat	[2]
Skin Irritation	Slight irritant	Rabbit	[2]
Eye Irritation	Slight irritant	Rabbit	[2]
Skin Sensitization	Not a sensitiser	Guinea Pig	[2]
Acceptable Daily Intake (ADI)	0.01 mg/kg bw/day	-	[10]
Acceptable Operator Exposure (AOEL)	0.02 mg/kg bw/day	-	[10]
Acute Reference Dose (ARfD)	0.2 mg/kg bw	-	[10]

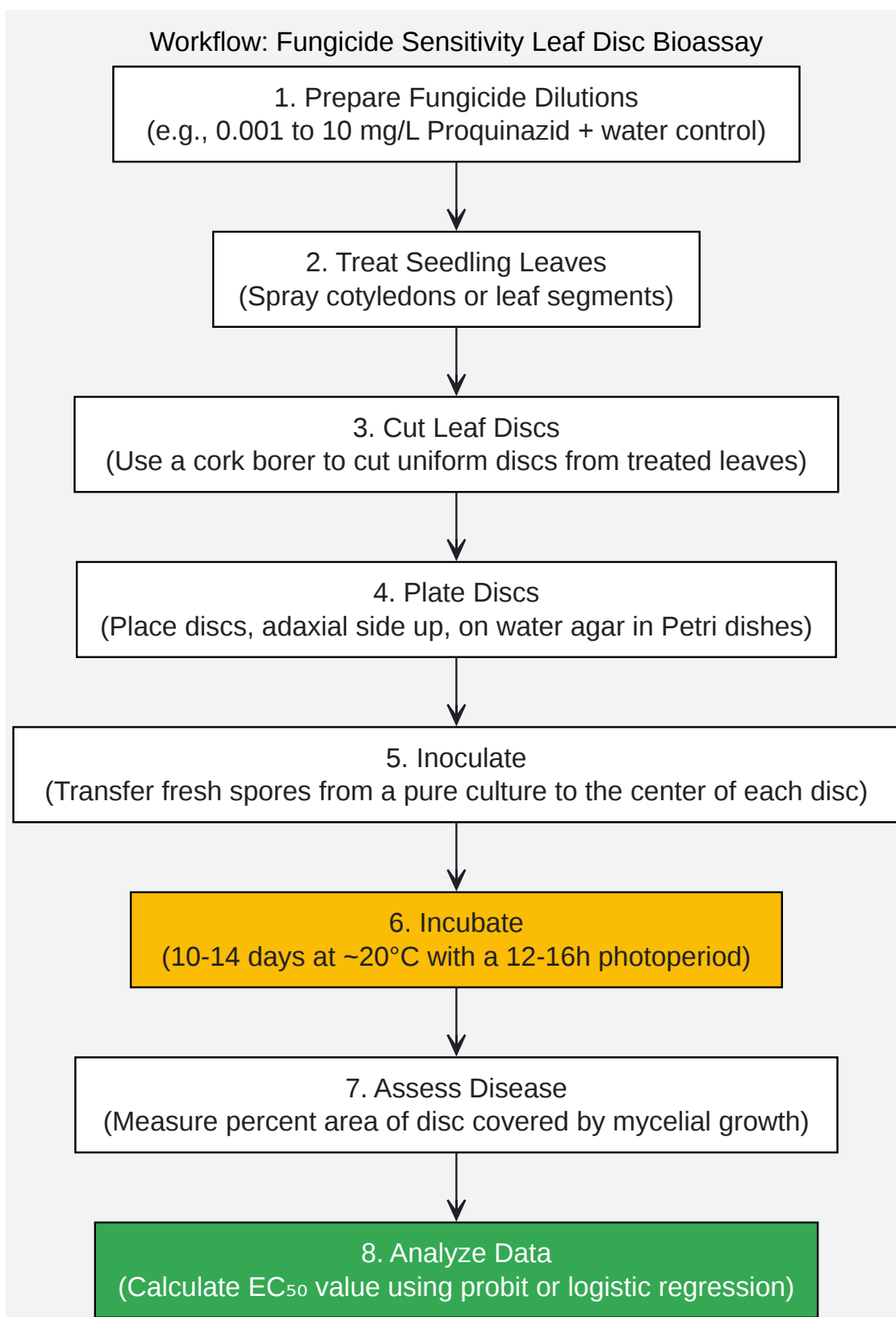
In repeat-dose studies, the primary target organs in rodents were the liver and thyroid.[2]

Proquinazid is not considered mutagenic, genotoxic, or teratogenic.[2][10]

Experimental Protocols

Protocol: Fungicide Sensitivity Testing (Leaf Disc Bioassay)

This protocol is used to determine the sensitivity of a powdery mildew isolate to **proquinazid** by calculating the EC₅₀ value.



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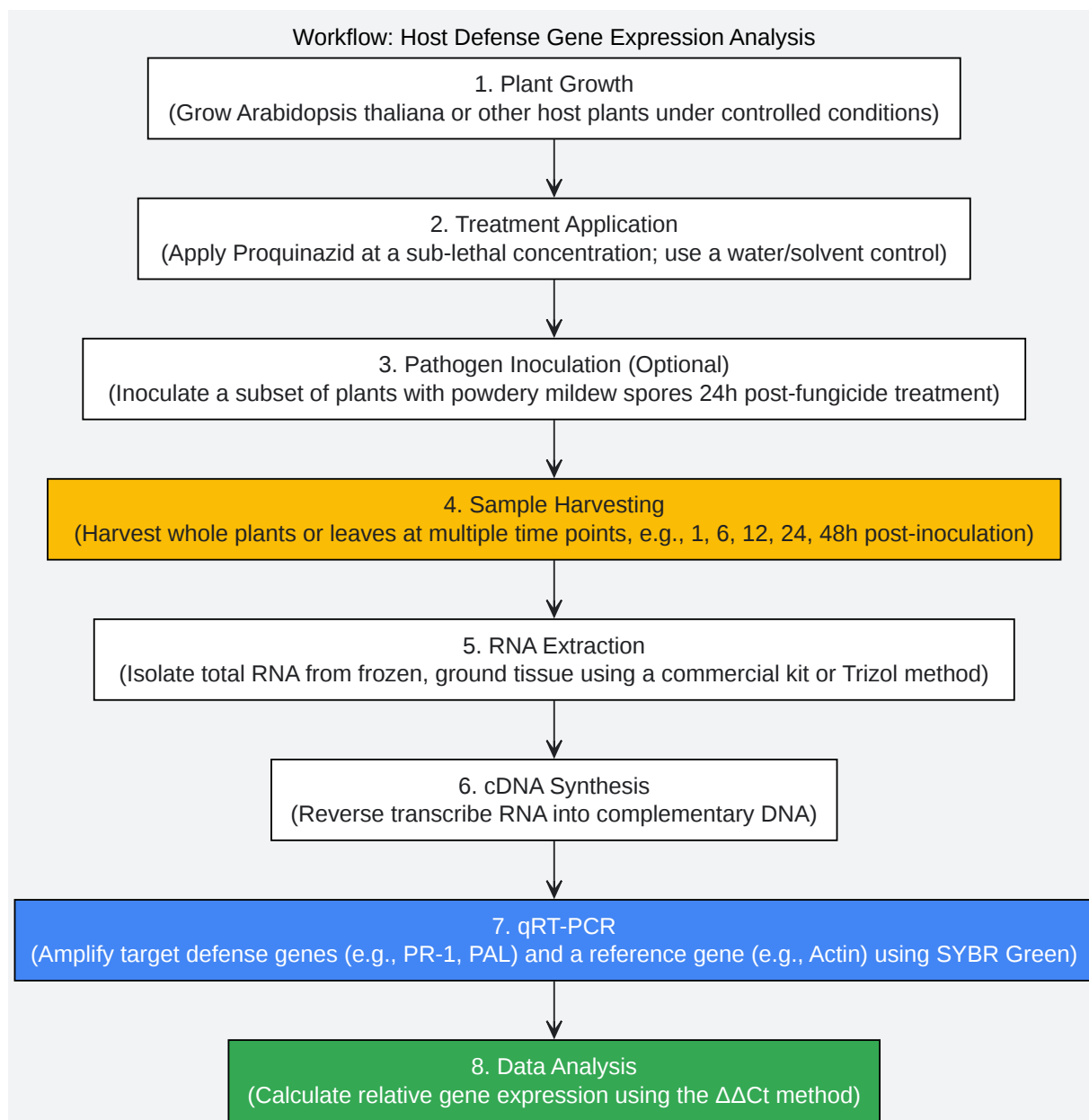
Experimental workflow for sensitivity testing.

Methodology:

- **Fungicide Preparation:** Prepare a stock solution of **proquinazid** in a suitable solvent (e.g., acetone) and create a serial dilution in water to achieve the desired test concentrations. Include a water-only control.
- **Plant Material:** Grow susceptible host plants (e.g., wheat cv. 'Nugaines' or grape cv. 'Carignane') to the cotyledon or first-leaf stage.
- **Treatment:** Spray detached leaves or whole seedlings with the fungicide dilutions until runoff and allow them to dry.
- **Disc Preparation:** Use a sterile cork borer (approx. 1-1.5 cm diameter) to cut discs from the treated leaves.
- **Plating:** Place the leaf discs with the upper (adaxial) surface facing up onto a water agar (1-2%) medium in petri dishes.
- **Inoculation:** Using a fine brush, transfer fresh conidia from a pure, actively growing culture of the target powdery mildew isolate onto the center of each leaf disc.
- **Incubation:** Seal the plates and incubate in a controlled environment (e.g., 20-22°C with a 12-hour photoperiod) for 10 to 14 days.
- **Assessment:** After incubation, use a dissecting microscope to assess the percentage of the leaf disc surface covered by fungal mycelium and sporulation for each disc.
- **Data Analysis:** Calculate the mean disease severity for each concentration. Use probit or log-logistic regression analysis to determine the EC₅₀ value, which is the concentration of **proquinazid** that inhibits fungal growth by 50% relative to the untreated control.

Protocol: Analysis of Host Defense Gene Induction

This protocol outlines a method to quantify changes in plant gene expression following **proquinazid** treatment using quantitative real-time PCR (qRT-PCR).



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Workflow for analyzing host gene induction by **proquinazid**.

Methodology:

- **Plant Growth:** Grow *Arabidopsis thaliana* plants in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).
- **Treatment Groups:** Establish four treatment groups: (1) Untreated, Un-inoculated; (2) **Proquinazid**-treated, Un-inoculated; (3) Untreated, Inoculated; (4) **Proquinazid**-treated, Inoculated. Apply **proquinazid** via foliar spray.
- **Inoculation:** 24 hours after fungicide application, inoculate the relevant groups with powdery mildew spores (*Erysiphe cichoracearum* for *Arabidopsis*) by gently dusting spores from infected source plants.
- **Sampling:** Harvest whole plants at various time points post-inoculation (e.g., 1, 6, 12, 24, 48 hours). Immediately flash-freeze samples in liquid nitrogen and store at -80°C.
- **RNA Extraction and cDNA Synthesis:** Extract total RNA from the plant tissue using a standard protocol (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit.
- **Quantitative RT-PCR:** Perform qRT-PCR using a real-time PCR system. Use SYBR Green master mix with specific primers for target defense genes (e.g., PR-1 for SAR, PAL1 for phenylpropanoid pathway) and a stably expressed reference gene (e.g., Actin or Ubiquitin).
- **Data Analysis:** Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the reference gene (ΔCt). Calculate the relative fold change in gene expression compared to the control group using the $2^{-\Delta\Delta Ct}$ method.

Conclusion

Proquinazid is a highly effective, specialized fungicide for the preventative control of powdery mildew. Its primary mechanism of disrupting fungal signal transduction to inhibit germination and appressorium formation is complemented by a secondary action of inducing host plant defense responses. This dual activity, combined with its high potency at low application rates, makes it a valuable tool in integrated pest management programs. For drug development professionals, the quinazolinone scaffold and its unique biological activity present an interesting

chemical space for the exploration of novel antifungal agents. Future research should focus on the precise elucidation of its molecular target within the fungal signaling cascade and further exploring the synergy between its direct and indirect modes of action.

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